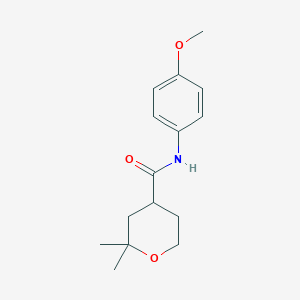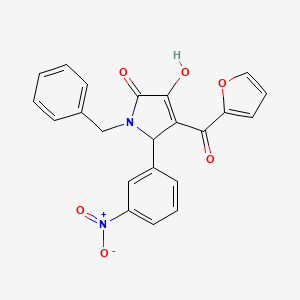![molecular formula C16H28ClNO B4066172 [1-(1-adamantylmethyl)-2-pyrrolidinyl]methanol hydrochloride](/img/structure/B4066172.png)
[1-(1-adamantylmethyl)-2-pyrrolidinyl]methanol hydrochloride
Vue d'ensemble
Description
The compound is a derivative of pyrrolidine, which is a cyclic secondary amine. It has an adamantylmethyl group attached to it. Adamantane is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .
Synthesis Analysis
While specific synthesis methods for this compound are not available, typical synthesis methods for similar compounds involve introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the adamantylmethyl group and the pyrrolidinyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the adamantylmethyl and pyrrolidinyl groups. The adamantyl group could provide steric hindrance to prevent side reactions and control the addition modes of the polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the adamantyl group could contribute to its thermal stability .Applications De Recherche Scientifique
Rotamerization and Hydrogen Bonding
One study investigates the competing inter- and intramolecular hydrogen bonding in derivatives similar to "[1-(1-adamantylmethyl)-2-pyrrolidinyl]methanol hydrochloride." It highlights solvent-driven rotamerization in compounds with adamantyl groups, demonstrating how solvent choice influences the equilibrium between rotamers. This research provides insights into how the molecular structure and solvent environment impact chemical behavior and stability, crucial for designing and understanding complex organic reactions (Lomas, 2001).
Reaction Kinetics and Mechanisms
Another study focuses on the kinetics of reactions involving adamantyl derivatives, offering a deep dive into the rates and mechanisms of these reactions under various conditions. By examining the activation parameters and reaction constants, this research sheds light on the concerted displacement mechanisms in methanol, contributing to a better understanding of how adamantyl compounds behave in chemical syntheses (Park et al., 1999).
Catalytic Applications
A study on diiron(III) complexes using tridentate 3N ligands, including adamantyl derivatives, as functional models for methane monooxygenases illustrates the effect of the capping ligand on alkane hydroxylation. This research is crucial for understanding how adamantyl-containing compounds can be used in catalytic processes to achieve selective oxidation, potentially relevant for industrial and environmental applications (Sankaralingam & Palaniandavar, 2014).
Solvent Effects on Molecular Behavior
Investigations into solvent effects on hydrogen bonding and rotation barriers in α-alkyl-substituted alcohols, including adamantyl derivatives, provide insights into how solvents can influence molecular conformation and reactivity. This research has implications for designing and optimizing reaction conditions in synthetic chemistry, especially for compounds with complex molecular structures (Lomas & Adenier, 2001).
Mécanisme D'action
Propriétés
IUPAC Name |
[1-(1-adamantylmethyl)pyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.ClH/c18-10-15-2-1-3-17(15)11-16-7-12-4-13(8-16)6-14(5-12)9-16;/h12-15,18H,1-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZMUARMDOZEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC23CC4CC(C2)CC(C4)C3)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1-Adamantylmethyl)pyrrolidin-2-yl]methanol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-(4-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4066091.png)


![[(2S)-1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4066105.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4066107.png)
![4-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B4066109.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4066113.png)
![4-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]thiomorpholine](/img/structure/B4066128.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B4066133.png)

![1-[4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B4066150.png)
![2-{4-[4-nitro-3-(2-pyridinylthio)phenyl]-1-piperazinyl}ethanol](/img/structure/B4066155.png)

![N-[1-(1-adamantyl)ethyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4066177.png)